molecular formula C11H11NO4S B6419515 N-ethyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 164471-04-9

N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B6419515
CAS RN: 164471-04-9
M. Wt: 253.28 g/mol
InChI Key: QCDQWFBZGLXTDK-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-2H-chromene-6-sulfonamide (NES) is a synthetic organic molecule that has been studied extensively in the past decade due to its potential applications in a wide range of scientific research fields. NES is a molecularly small molecule, making it an ideal candidate for drug development and synthesis. NES is composed of a chromene ring with an ethyl group and a sulfonamide group attached to it. It has been used as a building block for various synthetic pathways and is also used as a starting material for many pharmaceuticals. NES has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-ethyl-2-oxo-2H-chromene-6-sulfonamide has been studied in a variety of scientific research fields. It has been used as a building block for various synthetic pathways and is also used as a starting material for many pharmaceuticals. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various drugs, such as antibiotics, anti-inflammatory agents, and antifungals. In biochemistry, this compound has been used as a starting material for the synthesis of various enzymes and proteins. In pharmacology, this compound has been studied for its potential applications in drug development and drug design.

Mechanism of Action

Target of Action

N-ethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in the body’s metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing their ability to break down complex carbohydrates . This leads to a decrease in the absorption of glucose from the digestive tract, thereby lowering blood glucose levels. Additionally, it activates PPAR-γ, which enhances insulin sensitivity and promotes glucose metabolism .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase disrupts the carbohydrate digestion pathway, reducing the breakdown of complex carbohydrates into absorbable sugars . The activation of PPAR-γ influences several biochemical pathways, including those involved in lipid metabolism, adipocyte differentiation, and inflammation . The downstream effects include improved insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed within the body. It also has a safe toxicity profile, being non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels due to decreased carbohydrate digestion and absorption, and improved insulin sensitivity and glucose metabolism due to PPAR-γ activation . These effects contribute to its potential anti-diabetic activity .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds

Advantages and Limitations for Lab Experiments

The main advantage of using N-ethyl-2-oxo-2H-chromene-6-sulfonamide in lab experiments is that it is a small molecule, making it easy to synthesize and manipulate. Additionally, it is a relatively inexpensive starting material, making it an attractive option for lab experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of its use in experiments.

Future Directions

For the use of N-ethyl-2-oxo-2H-chromene-6-sulfonamide in scientific research include the development of more efficient synthesis methods, the study of its potential applications in drug development and drug design, and the exploration of its potential biochemical and physiological effects. Additionally, further research should be conducted to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Finally, further research should be conducted to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

N-ethyl-2-oxo-2H-chromene-6-sulfonamide is synthesized by a variety of methods, including the Wittig reaction and the reaction of ethyl sulfonamide with chromene. In the Wittig reaction, a Wittig reagent is reacted with a ketone in the presence of a base to form an alkene. This alkene is then reacted with ethyl sulfonamide to form this compound. In the reaction of ethyl sulfonamide with chromene, a chromene ring is reacted with ethyl sulfonamide in the presence of a catalyst to form this compound.

properties

IUPAC Name

N-ethyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQWFBZGLXTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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